molecular formula C18H18N2O4 B3956913 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone

6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone

Cat. No. B3956913
M. Wt: 326.3 g/mol
InChI Key: PVMKAAOHTYLXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone, also known as BPN or NSC-231634, is a chemical compound that has been studied for its potential use in scientific research. BPN is a piperidinone derivative that has shown promise in various applications, including as a potential anti-cancer agent and as a tool for studying the role of protein kinases in cellular signaling pathways.

Mechanism of Action

6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone is thought to exert its anti-cancer effects through multiple mechanisms, including the inhibition of protein kinases involved in cellular signaling pathways and the induction of apoptosis, or programmed cell death, in cancer cells. 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in lipid metabolism. 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone in scientific research is its potential as a tool for studying the role of protein kinases in cellular signaling pathways. 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has been shown to inhibit the activity of several protein kinases involved in these pathways, which may help researchers to better understand the complex interactions between these molecules. However, one limitation of using 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain applications.

Future Directions

There are several potential future directions for research on 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone. One area of interest is the development of more efficient synthesis methods for 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone and related compounds, which may help to improve their availability for scientific research. Another area of interest is the further investigation of the anti-cancer effects of 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone and its potential use in combination with other anti-cancer agents. Additionally, the role of 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone in cellular signaling pathways and its potential as a tool for studying these pathways further warrants investigation.

Scientific Research Applications

6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has been studied for its potential use in scientific research, particularly in the areas of cancer biology and cellular signaling pathways. In cancer research, 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone has also been studied as a potential tool for studying the role of protein kinases in cellular signaling pathways, as it has been shown to inhibit the activity of several protein kinases involved in these pathways.

properties

IUPAC Name

5-nitro-6-(2-phenylmethoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17-11-10-15(20(22)23)18(19-17)14-8-4-5-9-16(14)24-12-13-6-2-1-3-7-13/h1-9,15,18H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMKAAOHTYLXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone
Reactant of Route 2
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone
Reactant of Route 3
Reactant of Route 3
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone
Reactant of Route 4
Reactant of Route 4
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone
Reactant of Route 5
Reactant of Route 5
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone
Reactant of Route 6
6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.